![molecular formula C11H9ClN2O B14486433 Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro- CAS No. 65636-69-3](/img/structure/B14486433.png)
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the sequential decarbonylative annulation of N-cyanamides . This method is metal-free and involves the use of specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of solvents and catalysts that facilitate the formation of the quinazoline ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
3-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings.
2,3-dihydropyrrole: A privileged heterocycle found in many pharmacologically active natural products.
Uniqueness
3-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
65636-69-3 |
|---|---|
Molekularformel |
C11H9ClN2O |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
3-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H9ClN2O/c12-8-5-6-14-10(8)13-9-4-2-1-3-7(9)11(14)15/h1-4,8H,5-6H2 |
InChI-Schlüssel |
CGUCKVVMNRSFLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


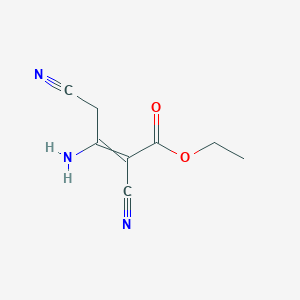
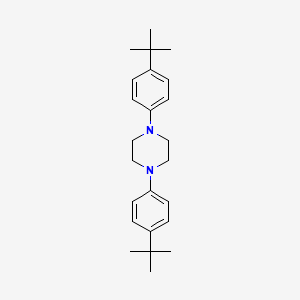
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
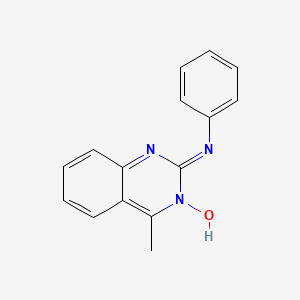
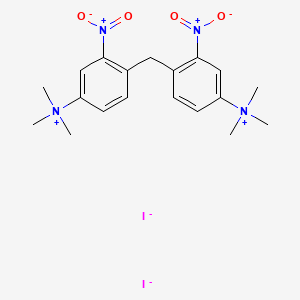
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

phenylphosphanium](/img/structure/B14486400.png)
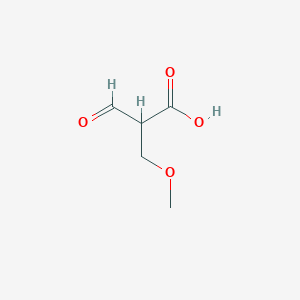
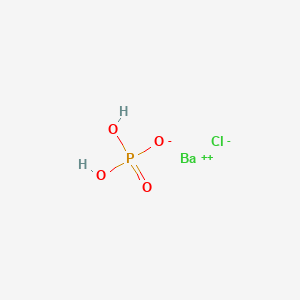
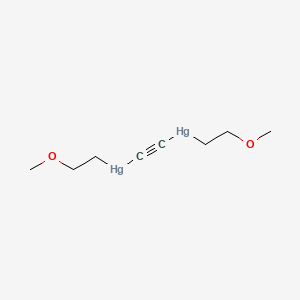
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)

